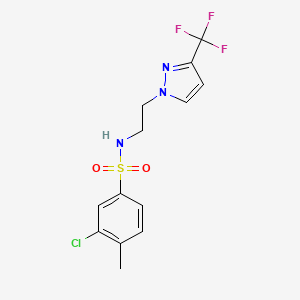
3-chloro-4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
React 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine with the sulfonamide intermediate under mild heating.
Industrial Production Methods
Industrial synthesis of this compound generally follows a similar path, though optimized for scale with continuous flow reactors and automated control of reaction parameters to ensure consistency and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 3-chloro-4-methylbenzenesulfonyl chloride
React 3-chloro-4-methylbenzenesulfonic acid with thionyl chloride under reflux conditions.
Reaction is typically done in an inert atmosphere (e.g., nitrogen or argon).
Step 2: Formation of 3-chloro-4-methylbenzenesulfonamide
React the sulfonyl chloride intermediate with ammonia or an amine in a suitable solvent like tetrahydrofuran (THF).
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions at the methyl group.
Reduction: : Reductive amination reactions on the sulfonamide group.
Substitution: : Electrophilic aromatic substitution reactions on the chlorinated benzene ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: : Halogenation with reagents like bromine (Br2) in acetic acid.
Major Products
Oxidation of the methyl group yields benzoic acid derivatives.
Reduction forms primary amines.
Substitution reactions lead to various haloaromatic compounds.
Scientific Research Applications
Chemistry
Used as a precursor in synthesizing more complex organic molecules.
Serves as a building block in the study of sulfonamide chemistry.
Biology
Investigated for its potential as an antibacterial or antifungal agent due to its sulfonamide group.
Medicine
Explored in drug development, particularly for targeting specific enzymes or receptors implicated in diseases.
Industry
Potential use in agrochemicals for pest and weed control.
Mechanism of Action
The compound exerts its effects primarily through its sulfonamide group, which can inhibit enzyme activity by mimicking natural substrates. The trifluoromethyl group enhances the compound’s binding affinity to its molecular targets, increasing its potency. In biological systems, it targets enzymes involved in folate synthesis, crucial for bacterial growth.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
3-chloro-4-methyl-N-(2-ethyl)benzenesulfonamide
3-chloro-4-methyl-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Unique Aspects
The combination of both chlorinated and trifluoromethylated aromatic rings makes it unique in its class.
Its specific molecular geometry allows for unique interactions with biological targets, potentially giving it unique pharmacokinetic properties.
Hope that delves deep enough into the chemistry of this fascinating compound for you!
Properties
IUPAC Name |
3-chloro-4-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N3O2S/c1-9-2-3-10(8-11(9)14)23(21,22)18-5-7-20-6-4-12(19-20)13(15,16)17/h2-4,6,8,18H,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLCRVBLYRAYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2893774.png)

![N-(2,5-dimethoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2893776.png)
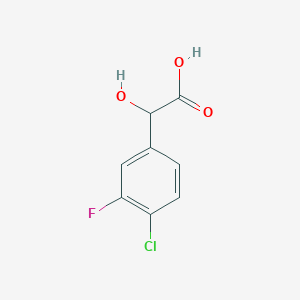
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2893780.png)
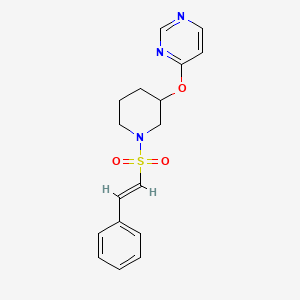
![6-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole](/img/structure/B2893784.png)
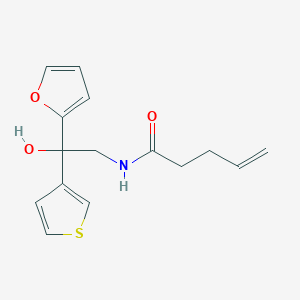
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2893787.png)
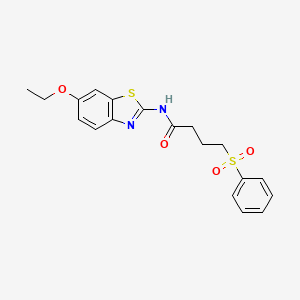
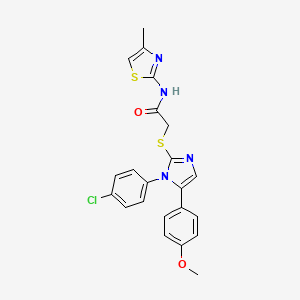
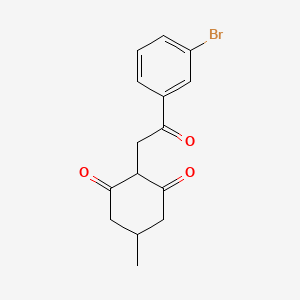
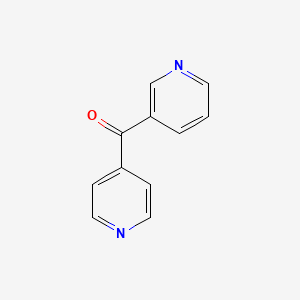
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2893794.png)
